4-(2-Chloropropanoyl)-3-(2-methylpropyl)-1,4-diazepan-2-one
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Overview
Description
4-(2-Chloropropanoyl)-3-(2-methylpropyl)-1,4-diazepan-2-one is a synthetic organic compound that belongs to the class of diazepanones. This compound is characterized by its unique structure, which includes a diazepane ring substituted with a chloropropanoyl group and a methylpropyl group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropropanoyl)-3-(2-methylpropyl)-1,4-diazepan-2-one typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.
Introduction of the Chloropropanoyl Group: The chloropropanoyl group can be introduced via acylation reactions using 2-chloropropanoyl chloride in the presence of a base such as triethylamine.
Substitution with the Methylpropyl Group: The methylpropyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloropropanoyl)-3-(2-methylpropyl)-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepanones with various functional groups.
Scientific Research Applications
4-(2-Chloropropanoyl)-3-(2-methylpropyl)-1,4-diazepan-2-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting neurological disorders.
Biological Studies: Investigation of its biological activities, such as enzyme inhibition or receptor binding.
Chemical Biology: Use as a chemical probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials or as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2-Chloropropanoyl)-3-(2-methylpropyl)-1,4-diazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular interactions involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloropropanoyl)-3-(2-methylpropyl)-1,4-diazepan-2-thione: Similar structure but with a thione group instead of a ketone.
4-(2-Chloropropanoyl)-3-(2-methylpropyl)-1,4-diazepan-2-amine: Similar structure but with an amine group instead of a ketone.
4-(2-Chloropropanoyl)-3-(2-methylpropyl)-1,4-diazepan-2-ol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
4-(2-Chloropropanoyl)-3-(2-methylpropyl)-1,4-diazepan-2-one is unique due to its specific substitution pattern and the presence of both a chloropropanoyl group and a methylpropyl group on the diazepane ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(2-chloropropanoyl)-3-(2-methylpropyl)-1,4-diazepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-8(2)7-10-11(16)14-5-4-6-15(10)12(17)9(3)13/h8-10H,4-7H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJXAQCJAFBQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NCCCN1C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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